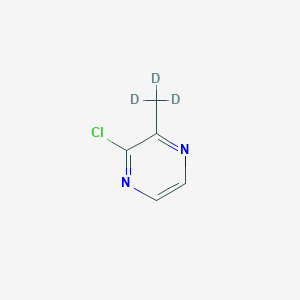
2-Chloro-3-(methyl-d3)-pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(methyl-d3)-pyrazine is a deuterated derivative of 2-chloro-3-methylpyrazine. This compound is characterized by the presence of a chlorine atom at the second position and a deuterated methyl group at the third position of the pyrazine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical compounds to study reaction mechanisms and metabolic pathways due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(methyl-d3)-pyrazine typically involves the deuteration of 2-chloro-3-methylpyrazine. One common method is the exchange reaction where the hydrogen atoms in the methyl group are replaced with deuterium atoms. This can be achieved using deuterium gas (D2) or deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient deuteration.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions to facilitate the substitution of the chlorine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions to oxidize the compound.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazine derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-3-(methyl-d3)-pyrazine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the presence of deuterium.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in understanding the metabolic pathways of pyrazine-based drugs.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-3-(methyl-d3)-pyrazine involves its interaction with specific molecular targets. The deuterium atoms in the methyl group can influence the compound’s reactivity and metabolic stability. This makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways. The chlorine atom can participate in substitution reactions, further modifying the compound’s activity and interactions.
Comparación Con Compuestos Similares
2-Chloro-3-methylpyrazine: The non-deuterated version of the compound.
2-Chloro-5-methylpyrazine: A positional isomer with the methyl group at the fifth position.
3-Chloro-2-methylpyrazine: Another positional isomer with the chlorine and methyl groups swapped.
Uniqueness: 2-Chloro-3-(methyl-d3)-pyrazine is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. This makes it particularly useful in research applications where isotopic labeling is required. The deuterium atoms can alter the compound’s reactivity, stability, and interaction with biological systems, providing valuable insights into reaction mechanisms and metabolic processes.
Propiedades
Número CAS |
1185311-61-8 |
|---|---|
Fórmula molecular |
C5H5ClN2 |
Peso molecular |
131.58 g/mol |
Nombre IUPAC |
2-chloro-3-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3/i1D3 |
Clave InChI |
WZHWPZQQPWKEAV-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC=CN=C1Cl |
SMILES canónico |
CC1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


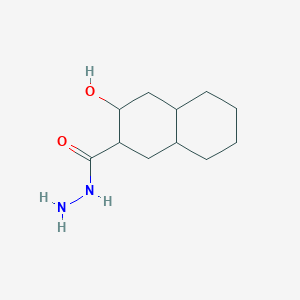

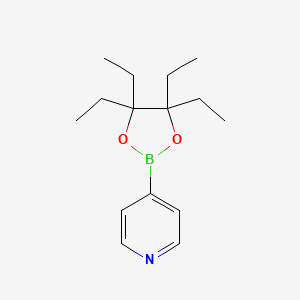

![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)
![1-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B14011692.png)
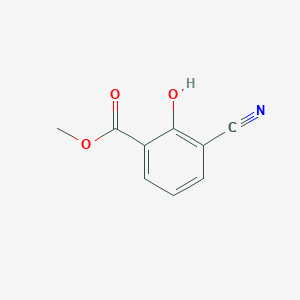
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
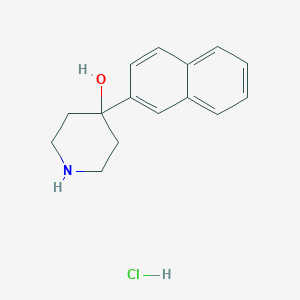
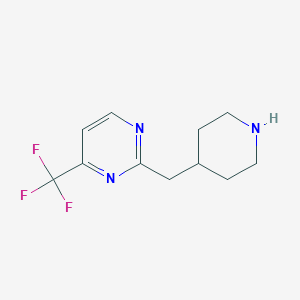
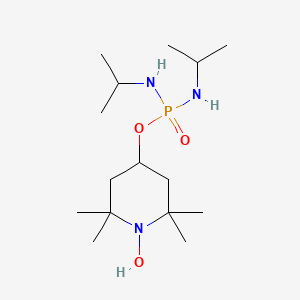
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
